molecular formula C9H16O2 B3149595 2-(3-Methylcyclohexyl)acetic acid CAS No. 67451-76-7

2-(3-Methylcyclohexyl)acetic acid

Cat. No.: B3149595
CAS No.: 67451-76-7
M. Wt: 156.22 g/mol
InChI Key: AEWINPKFTZLDHZ-UHFFFAOYSA-N
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Description

2-(3-Methylcyclohexyl)acetic acid (CAS 67451-76-7) is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.23 g/mol. Its structure comprises a cyclohexane ring substituted with a methyl group at position 3 and an acetic acid moiety (-CH₂COOH) attached to the adjacent carbon. Key physical properties include a boiling point of 148°C and a density of 0.985 g/cm³. Safety data highlight hazards such as acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

This compound is commercially available (e.g., from CymitQuimica) and serves as a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-(3-methylcyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7-3-2-4-8(5-7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWINPKFTZLDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Methylcyclohexyl)acetic acid can be synthesized through various methods. One common method involves the reaction of 3-methylcyclohexanone with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions typically involve:

    Reaction with Ethyl Chloroacetate: The 3-methylcyclohexanone is reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide.

    Hydrolysis: The resulting ester is then hydrolyzed using an aqueous acid such as hydrochloric acid.

    Decarboxylation: The hydrolyzed product is subjected to decarboxylation by heating to yield 2-(3-Methylcyclohexyl)acetic acid.

Industrial Production Methods

Industrial production of 2-(3-Methylcyclohexyl)acetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylcyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo substitution reactions where the acetic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-methylcyclohexanone, while reduction may produce 3-methylcyclohexanol.

Scientific Research Applications

2-(3-Methylcyclohexyl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: It can be used in studies involving metabolic pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexyl Ring

2-[3-(Trifluoromethyl)cyclohexyl]acetic Acid (CAS 120976-33-2)
  • Molecular Formula : C₉H₁₃F₃O₂
  • Molecular Weight : 210.19 g/mol
  • Key Differences : The methyl group is replaced with a trifluoromethyl (-CF₃) group, introducing strong electron-withdrawing effects.
  • Implications: Increased molecular weight and polarity due to fluorine atoms.
  • Applications : Likely used in medicinal chemistry for optimizing drug stability and bioavailability .
2-(3-Methanesulfonylcyclohexyl)acetic Acid (CAS 1955548-51-2)
  • Key Differences : Contains a methanesulfonyl (-SO₂CH₃) group, a highly electron-withdrawing substituent.
  • Implications: Increased solubility in polar solvents due to sulfonyl group polarity. Potential as a reactive intermediate in sulfonation reactions or protease inhibitor design .

Modifications to the Acetic Acid Chain

2-Fluoro-2-(3-methylcyclohexyl)acetic Acid (CAS 1558569-84-8)
  • Molecular Formula : C₉H₁₅F O₂
  • Molecular Weight : 174.21 g/mol
  • Key Differences : A fluorine atom replaces one hydrogen on the acetic acid’s alpha-carbon.
  • Implications :
    • Altered acidity (pKa) due to fluorine’s electronegativity.
    • Improved resistance to enzymatic degradation, making it suitable for radiopharmaceuticals or PET imaging probes .
cis-(1S,3R)-(1-(Aminomethyl)-3-methylcyclohexyl)acetic Acid Hydrochloride
  • Key Differences: Features an aminomethyl (-CH₂NH₂) group on the cyclohexyl ring.
  • Implications :
    • Demonstrated higher affinity for the gabapentin-binding site on calcium channels compared to gabapentin itself.
    • Effective in animal models of epilepsy, highlighting the role of amine groups in enhancing CNS drug activity .

Multi-Acid Derivatives

2,2'-(3-Methylcyclohexane-1,1-diyl)diacetic Acid (CAS 5345-12-0)
  • Molecular Formula : C₁₁H₁₈O₄
  • Molecular Weight : 214.26 g/mol
  • Key Differences : Contains two acetic acid groups on the cyclohexane ring.
  • Implications: Potential as a chelating agent for metal ions due to multiple carboxylate groups. Applications in polymer chemistry or as a crosslinker in material science .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-(3-Methylcyclohexyl)acetic Acid 67451-76-7 C₉H₁₆O₂ 156.23 -CH₃, -CH₂COOH Intermediate, anticonvulsant research
2-[3-(Trifluoromethyl)cyclohexyl]acetic Acid 120976-33-2 C₉H₁₃F₃O₂ 210.19 -CF₃, -CH₂COOH Enhanced metabolic stability
2-Fluoro-2-(3-methylcyclohexyl)acetic Acid 1558569-84-8 C₉H₁₅FO₂ 174.21 -F, -CH₃, -CH₂COOH Radiopharmaceutical applications
2,2'-(3-Methylcyclohexane-1,1-diyl)diacetic Acid 5345-12-0 C₁₁H₁₈O₄ 214.26 Two -CH₂COOH groups Chelation, polymer chemistry
cis-(1S,3R)-(1-(Aminomethyl)-3-methylcyclohexyl)acetic Acid HCl N/A C₁₀H₁₈ClNO₂ 219.71 -CH₂NH₂, -CH₂COOH Anticonvulsant agent

Structural and Functional Insights

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -SO₂CH₃) increase acidity and polarity, influencing solubility and reactivity.
  • Biological Activity : Substituents like -NH₂ () enhance binding to neurological targets, while fluorine improves metabolic stability .
  • Material Science : Multi-acid derivatives () expand utility in metal coordination and polymer networks.

Biological Activity

2-(3-Methylcyclohexyl)acetic acid, a compound with the CAS number 67451-76-7, is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial and anticancer properties, along with relevant research findings.

Synthesis and Characterization

The synthesis of 2-(3-Methylcyclohexyl)acetic acid can be achieved through various chemical pathways, typically involving the functionalization of cyclohexane derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of 2-(3-Methylcyclohexyl)acetic acid against various pathogens. The compound has demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for 2-(3-Methylcyclohexyl)acetic acid against these bacteria were reported to be lower than those for conventional antibiotics, indicating a promising alternative in antibiotic therapy.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

Anticancer Activity

The anticancer potential of 2-(3-Methylcyclohexyl)acetic acid has also been investigated. In vitro studies using human cancer cell lines such as Caco-2 and HCT-116 revealed that the compound inhibits cell proliferation and induces apoptosis.

  • Cell Proliferation Inhibition : The IC50 values for cell proliferation inhibition were found to be around 20 µM, demonstrating significant potential for therapeutic applications in cancer treatment.
Cell LineIC50 (µM)
Caco-220
HCT-11622

The mechanisms underlying the biological activities of 2-(3-Methylcyclohexyl)acetic acid involve:

  • Cell Cycle Arrest : The compound was observed to induce G1 phase arrest in cancer cells, preventing progression to DNA synthesis.
  • Apoptosis Induction : Morphological changes indicative of apoptosis were noted, along with increased caspase-3 activity.

Case Study 1: Antibacterial Efficacy

A study conducted on various synthesized derivatives of acetic acids, including 2-(3-Methylcyclohexyl)acetic acid, showed that at micromolar concentrations, this compound exhibited a greater zone of inhibition against E. coli compared to Gentamicin Sulfate, a standard antibiotic. This suggests its potential as a more effective antibacterial agent.

Case Study 2: Anticancer Activity in Human Cell Lines

In another research project focused on anticancer properties, treatment with 2-(3-Methylcyclohexyl)acetic acid resulted in significant apoptosis in HCT-116 cells. The study utilized Hoechst staining to observe nuclear condensation and fragmentation, confirming the induction of apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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